molecular formula C7H9ClN4 B2648221 (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine CAS No. 2503155-36-8

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine

Cat. No.: B2648221
CAS No.: 2503155-36-8
M. Wt: 184.63
InChI Key: SVLMBRKITFPTQL-BYPYZUCNSA-N
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Description

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine is a chemical compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 7th position on the tetrahydropteridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trichloropyrimidine and 2-amino-4-methylpyrimidine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under specific conditions to form the tetrahydropteridine ring. This is usually achieved by heating the reactants in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropteridine form.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methylpteridine: Similar structure but lacks the tetrahydro ring.

    7-Methyl-5,6,7,8-tetrahydropteridine: Similar structure but lacks the chlorine atom.

    4-Chloro-5,6,7,8-tetrahydropteridine: Similar structure but lacks the methyl group.

Uniqueness

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine is unique due to the specific combination of the chlorine atom at the 4th position and the methyl group at the 7th position on the tetrahydropteridine ring. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLMBRKITFPTQL-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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